2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide
Overview
Description
2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide is a useful research compound. Its molecular formula is C6H11N3O3S2 and its molecular weight is 237.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that 2-aminothiazole derivatives have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Mode of Action
It is known that 2-aminothiazole derivatives have shown inhibitory activity against bcr-abl and hdac1 . This suggests that 2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide may interact with these targets, leading to changes in their function.
Biochemical Pathways
It is known that 2-aminothiazole derivatives have shown inhibitory activity against bcr-abl and hdac1 . This suggests that this compound may affect the pathways associated with these targets, leading to downstream effects.
Result of Action
It is known that 2-aminothiazole derivatives have shown potent antiproliferative activities against human leukemia cell line k562 and prostate cancer cell line du145 . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives have been shown to inhibit enzymes such as histone deacetylases (HDACs) and kinases . These interactions can lead to changes in gene expression and cellular signaling pathways. The compound’s sulfonamide group is known to form strong hydrogen bonds with enzyme active sites, enhancing its inhibitory effects .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to inhibit the proliferation of various cancer cell lines, including breast, leukemia, and prostate cancer cells . This compound influences cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Additionally, it affects gene expression by inhibiting HDACs, leading to changes in the acetylation status of histones and altering the transcription of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as HDACs and kinases, inhibiting their activity . This binding is facilitated by the compound’s sulfonamide group, which forms hydrogen bonds with the enzyme’s active site residues . The inhibition of HDACs leads to increased acetylation of histones, resulting in changes in chromatin structure and gene expression . Additionally, the compound’s interaction with kinases disrupts key signaling pathways, affecting cellular processes such as proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, maintaining its inhibitory activity against target enzymes . Prolonged exposure to the compound can lead to its degradation, resulting in reduced efficacy . Long-term studies have demonstrated that continuous treatment with the compound can lead to sustained inhibition of cancer cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites . These metabolites can influence metabolic flux and alter the levels of key metabolites involved in cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with efflux transporters such as P-glycoprotein, which can affect its intracellular accumulation and distribution . Additionally, the compound’s sulfonamide group facilitates its binding to plasma proteins, influencing its bioavailability and distribution in tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the nucleus, where it interacts with HDACs and affects gene expression . Additionally, it can be found in the cytoplasm, where it interacts with kinases and modulates signaling pathways . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments .
Properties
IUPAC Name |
2-amino-N-(2-methoxyethyl)-1,3-thiazole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3S2/c1-12-3-2-9-14(10,11)5-4-8-6(7)13-5/h4,9H,2-3H2,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXKHFVFXXIGLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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